molecular formula C15H15NO2S B2817106 (2-Phenylmorpholino)(thiophen-2-yl)methanone CAS No. 946291-90-3

(2-Phenylmorpholino)(thiophen-2-yl)methanone

Cat. No. B2817106
CAS RN: 946291-90-3
M. Wt: 273.35
InChI Key: VYOHGSOENDPDPZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the exact synthesis process for “(2-Phenylmorpholino)(thiophen-2-yl)methanone” is not found, related compounds have been synthesized using various methods. For instance, a Pd(II)-catalyzed Sonogashira type cross-coupling reaction between 2-iodothiophenol and phenylacetylene has been developed . This method was demonstrated by the synthesis of 2-substituted benzo[b]thiophenes .

Scientific Research Applications

Synthesis of 2-Substituted Benzo[b]Thiophene

The compound can be used in the synthesis of 2-substituted benzo[b]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene . This method was demonstrated by the synthesis of 2-(4-(tert-butyl)phenyl)benzo[b]thiophene 1,1-dioxide and (4-methoxyphenyl)(2-(4-methoxyphenyl) benzo[b]thiophen-3-yl)methanone .

Fluorescence Quantum Yield

The synthesized compounds exhibit a fluorescence quantum yield of up to 1 . This property can be utilized in various fields such as bioimaging and sensor technology.

Cannabinoid Receptor Ligand

The synthesized compounds can be used as a cannabinoid receptor ligand . This could have potential applications in the development of new drugs for treating various diseases.

Corrosion Inhibitors

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They can protect metals from corrosion, extending their lifespan and maintaining their performance.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . They are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Biological Properties

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This makes them valuable in the development of new pharmaceuticals and biologically active molecules.

Future Directions

The future directions for research on “(2-Phenylmorpholino)(thiophen-2-yl)methanone” could involve further exploration of its synthesis, characterization, and potential applications. Given the interest in thiophene derivatives in medicinal chemistry and materials science , this compound could be of interest in these fields. Further studies could also explore its potential biological activities and mechanisms of action.

properties

IUPAC Name

(2-phenylmorpholin-4-yl)-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2S/c17-15(14-7-4-10-19-14)16-8-9-18-13(11-16)12-5-2-1-3-6-12/h1-7,10,13H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOHGSOENDPDPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)C2=CC=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Phenylmorpholino)(thiophen-2-yl)methanone

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